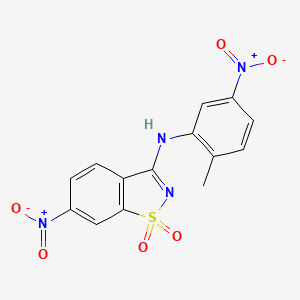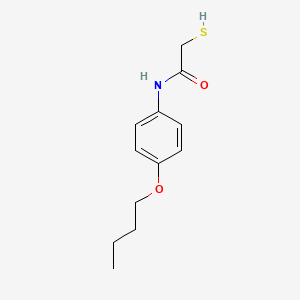![molecular formula C27H29BrN2O4 B11542776 N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11542776.png)
N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide is a mouthful, but let’s break it down. This compound belongs to the class of hydrazides, characterized by the presence of a hydrazine functional group (–NHNH₂). Its complex structure combines aromatic rings, ether linkages, and a hydrazide moiety.
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is the condensation reaction between an aldehyde or ketone and a hydrazine derivative. In this case, the aldehyde or ketone reacts with hydrazine to form the hydrazide. The specific synthetic pathway for N’-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide would depend on the starting materials and desired substituents.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis typically involves careful control of reaction conditions, purification, and characterization.
Análisis De Reacciones Químicas
Reactivity::
Benzylic Position Reactivity: Due to the presence of a benzylic carbon (adjacent to the benzene ring), N’-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide can undergo various reactions.
SN1 Pathway: 2° and 3° benzylic halides typically react via an SN1 pathway, forming resonance-stabilized carbocations.
Hydrazine: Used for the hydrazide formation.
Aldehydes/Ketones: Reactants in the condensation step.
Halides: React with the benzylic position.
Base: May be used for deprotonation.
Major Products:: The major product is the hydrazide itself, with the specific substitution pattern determined by the starting materials.
Aplicaciones Científicas De Investigación
N’-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide finds applications in:
Medicinal Chemistry: Investigated for potential drug development.
Biological Studies: May interact with specific receptors or enzymes.
Materials Science: Could be used as a building block for functional materials.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with cellular targets, affecting biological processes. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While I don’t have specific data on similar compounds, researchers often compare it to related hydrazides, considering their structural features and reactivity.
Propiedades
Fórmula molecular |
C27H29BrN2O4 |
|---|---|
Peso molecular |
525.4 g/mol |
Nombre IUPAC |
N-[(E)-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H29BrN2O4/c1-18(2)21-9-8-19(3)26(14-21)34-17-27(31)30-29-15-22-13-24(32-4)10-11-25(22)33-16-20-6-5-7-23(28)12-20/h5-15,18H,16-17H2,1-4H3,(H,30,31)/b29-15+ |
Clave InChI |
VVHXDFGDGUNBFJ-WKULSOCRSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-{[6-(hydroxymethyl)pyridin-3-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11542698.png)
![N'-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11542711.png)
![methyl 4-({[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11542717.png)
![4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11542723.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542724.png)
![3,4-dibromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol](/img/structure/B11542731.png)



![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11542757.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11542766.png)
![N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B11542768.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11542772.png)
![3-amino-N-(pyridin-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11542790.png)
